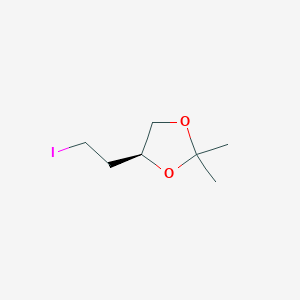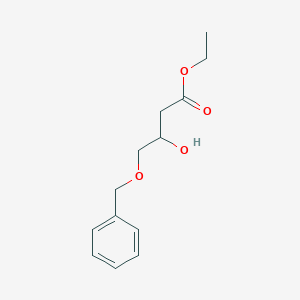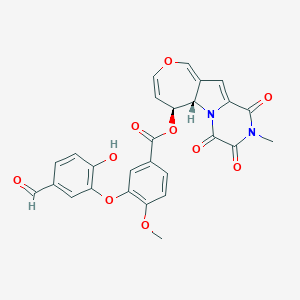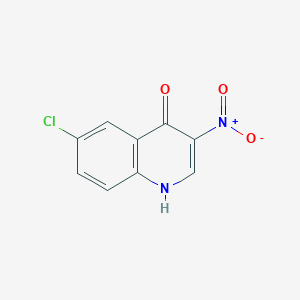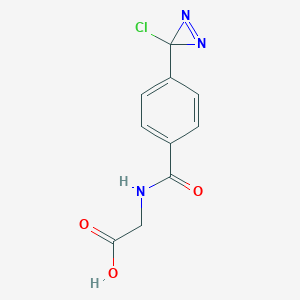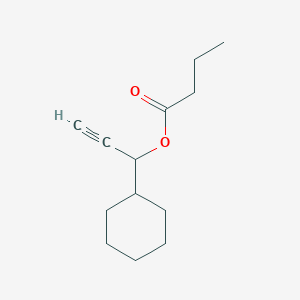
Cyclohexanemethanol, alpha-ethynyl-, butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethanol, alpha-ethynyl-, butyrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and industry.
Mechanism Of Action
The mechanism of action of cyclohexanemethanol, alpha-ethynyl-, butyrate involves the inhibition of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer effects by promoting the expression of genes that inhibit tumor growth and suppressing the expression of genes that promote tumor growth.
Biochemical And Physiological Effects
Cyclohexanemethanol, alpha-ethynyl-, butyrate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and neuroprotective properties. It has also been found to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages And Limitations For Lab Experiments
One advantage of cyclohexanemethanol, alpha-ethynyl-, butyrate for lab experiments is its relatively low toxicity compared to other HDAC inhibitors. However, its low solubility in water can make it difficult to work with in certain experiments.
Future Directions
Future research on cyclohexanemethanol, alpha-ethynyl-, butyrate could focus on its potential applications in other disease areas, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies could investigate the optimal dosing and administration methods for the compound, as well as its potential interactions with other drugs. Finally, research could also explore the use of cyclohexanemethanol, alpha-ethynyl-, butyrate in combination with other HDAC inhibitors or other anti-cancer agents to increase its efficacy.
Synthesis Methods
Cyclohexanemethanol, alpha-ethynyl-, butyrate can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethynylmagnesium bromide, followed by esterification with butyric anhydride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
Cyclohexanemethanol, alpha-ethynyl-, butyrate has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
100532-46-5 |
|---|---|
Product Name |
Cyclohexanemethanol, alpha-ethynyl-, butyrate |
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
1-cyclohexylprop-2-ynyl butanoate |
InChI |
InChI=1S/C13H20O2/c1-3-8-13(14)15-12(4-2)11-9-6-5-7-10-11/h2,11-12H,3,5-10H2,1H3 |
InChI Key |
GOBXATJYRZJYRP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC(C#C)C1CCCCC1 |
Canonical SMILES |
CCCC(=O)OC(C#C)C1CCCCC1 |
synonyms |
Cyclohexanemethanol, alpha-ethynyl-, butyrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



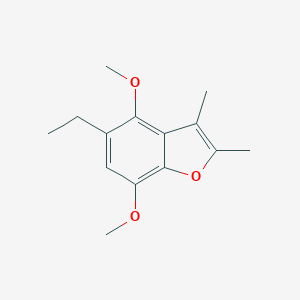
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
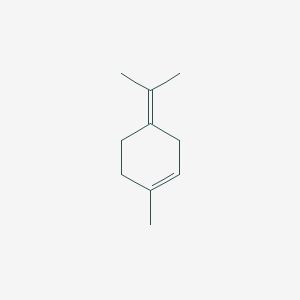
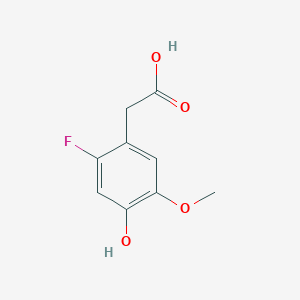
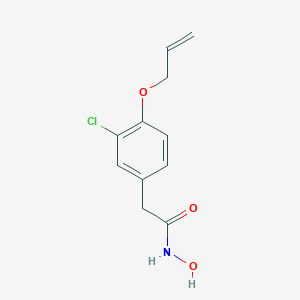
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
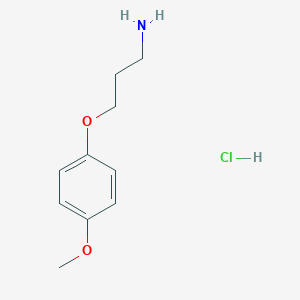
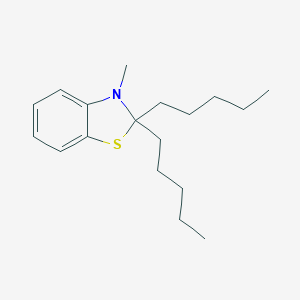
![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
